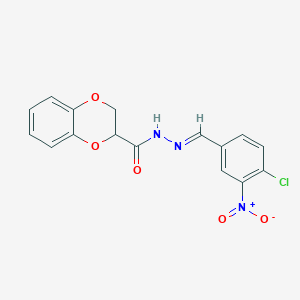
N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as NBDC, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the growth of cancer cells and bacteria, suggesting that it may have potential as a therapeutic agent.
Biochemical and Physiological Effects
N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of protein-ligand interactions, and the induction of apoptosis (programmed cell death) in cancer cells. N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.
実験室実験の利点と制限
One of the main advantages of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide for lab experiments is its ease of synthesis and availability. N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is relatively inexpensive and can be synthesized using simple laboratory techniques. However, one of the limitations of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research involving N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of interest is the development of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide-based materials with unique properties, such as self-healing materials or materials with enhanced mechanical strength. Another area of interest is the further investigation of N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a potential therapeutic agent for the treatment of cancer, tuberculosis, and other diseases. Additionally, the development of new synthetic methods for N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide could lead to the discovery of new derivatives with improved properties.
合成法
N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized using a simple and efficient method that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as DMSO and DMF.
科学的研究の応用
N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In biochemistry, N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been used as a probe to study enzyme activity and protein-ligand interactions. In materials science, N'-(4-chloro-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been explored as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5/c17-11-6-5-10(7-12(11)20(22)23)8-18-19-16(21)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15H,9H2,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNILZAGHPBMCK-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)
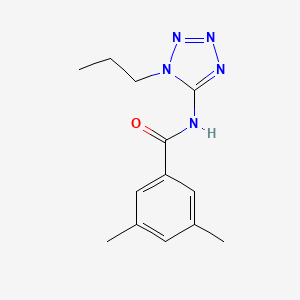
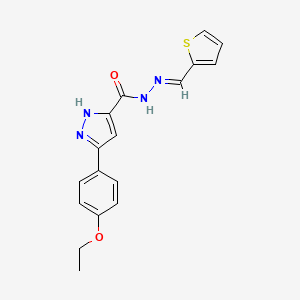
![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)

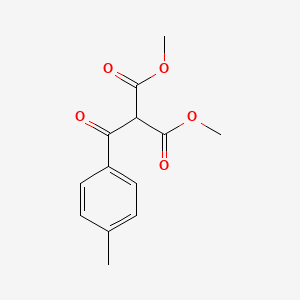
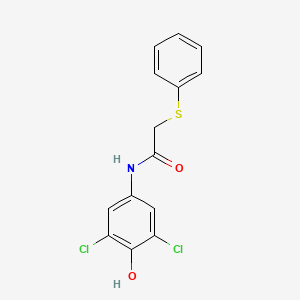
![1-{[5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5770779.png)
![3-(difluoromethyl)-N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5770789.png)
![methyl 4-({N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5770803.png)
![3-[(4-chlorophenyl)thio]-N-cycloheptylpropanamide](/img/structure/B5770816.png)